2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene
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Overview
Description
2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene is an organosulfur compound with the molecular formula C8H3ClF3NS. It is characterized by the presence of a chloro group, an isothiocyanato group, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product. The general reaction scheme is as follows:
2-chloro-4-(trifluoromethyl)aniline+thiophosgene→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Addition Reactions: Reagents such as primary or secondary amines in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Addition Reactions: Formation of thiourea derivatives.
Oxidation and Reduction: Formation of oxidized or reduced benzene derivatives.
Scientific Research Applications
2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanato group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene involves its reactive isothiocyanato group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in the design of enzyme inhibitors, where it can target specific amino acid residues in the active site of enzymes. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-isothiocyanato-1-(trifluoromethyl)benzene
- 4-Chloro-2-isothiocyanato-1-(trifluoromethyl)benzene
- 2-Chloro-1-isothiocyanato-5-(trifluoromethyl)benzene
Uniqueness
2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which confer distinct reactivity and properties. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
2-chloro-1-isothiocyanato-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNMQMFLAAJBBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371530 |
Source
|
Record name | 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-38-6 |
Source
|
Record name | 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175205-38-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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